molecular formula C10H20ClNO3 B13823328 5-Amino-4-oxopentanoic acid pentyl ester hydrochloride CAS No. 393803-90-2

5-Amino-4-oxopentanoic acid pentyl ester hydrochloride

Cat. No.: B13823328
CAS No.: 393803-90-2
M. Wt: 237.72 g/mol
InChI Key: OJYLKMJQTJXJEB-UHFFFAOYSA-N
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Description

5-Amino-4-oxopentanoic acid pentyl ester hydrochloride is a chemical compound with the molecular formula C10H20ClNO3 and a molecular weight of 237.72 g/molThis compound is a derivative of 5-aminolevulinic acid, which plays a crucial role in the biosynthesis of heme, an essential component of hemoglobin .

Preparation Methods

The synthesis of 5-Amino-4-oxopentanoic acid pentyl ester hydrochloride typically involves the esterification of levulinic acid followed by bromination to produce methyl 5- or 3-bromolevulinates. These intermediates are then reacted with potassium phthalimide in the presence of dimethylformamide (DMF) and subsequently undergo acidolysis to yield the final product . The overall yield of this process is approximately 44% .

Chemical Reactions Analysis

5-Amino-4-oxopentanoic acid pentyl ester hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form primary amines.

    Substitution: It undergoes nucleophilic substitution reactions, particularly at the ester and amine functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Amino-4-oxopentanoic acid pentyl ester hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It enhances the immune response and upregulates immune- and defense-related genes.

    Medicine: It is used in photodynamic therapy for treating conditions such as actinic keratosis and certain types of cancer.

    Industry: It is employed in the production of heme and related compounds.

Mechanism of Action

The mechanism of action of 5-Amino-4-oxopentanoic acid pentyl ester hydrochloride involves its role as a precursor in heme biosynthesis. It is converted into protoporphyrin IX, which then chelates with iron to form heme . This process is crucial for the production of hemoglobin and other heme-containing proteins. The compound also enhances aerobic energy metabolism and upregulates immune-related genes .

Comparison with Similar Compounds

5-Amino-4-oxopentanoic acid pentyl ester hydrochloride is similar to other aminolevulinic acid derivatives, such as:

    5-Aminolevulinic acid hydrochloride: Used in photodynamic therapy and as an intermediate in heme biosynthesis.

    Methyl δ-aminolevulinate: Commonly used in photosensitizer reagents for photodynamic therapy.

The uniqueness of this compound lies in its specific ester form, which may offer different pharmacokinetic properties and applications compared to other derivatives.

Properties

CAS No.

393803-90-2

Molecular Formula

C10H20ClNO3

Molecular Weight

237.72 g/mol

IUPAC Name

pentyl 5-amino-4-oxopentanoate;hydrochloride

InChI

InChI=1S/C10H19NO3.ClH/c1-2-3-4-7-14-10(13)6-5-9(12)8-11;/h2-8,11H2,1H3;1H

InChI Key

OJYLKMJQTJXJEB-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)CCC(=O)CN.Cl

Origin of Product

United States

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